molecular formula C8H12BrN B3028784 1-Ethyl-2-methylpyridinium bromide CAS No. 32353-50-7

1-Ethyl-2-methylpyridinium bromide

Cat. No. B3028784
CAS RN: 32353-50-7
M. Wt: 202.09 g/mol
InChI Key: QTXZDFXPUPKBJC-UHFFFAOYSA-M
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Description

1-Ethyl-2-methylpyridinium bromide is a compound that is structurally related to various pyridinium salts, which have been studied for their diverse chemical and physical properties. While the specific compound 1-ethyl-2-methylpyridinium bromide is not directly discussed in the provided papers, related compounds such as 1-ethylpyridinium bromide and other substituted pyridinium salts are mentioned. These compounds are of interest due to their potential applications in molecular biology, gas chromatography, and as intermediates in chemical reactions .

Synthesis Analysis

The synthesis of related pyridinium salts often involves the alkylation of pyridine or its derivatives. For instance, 1-methyl-2,6-dimethyl-4-hydroxypyridinium chloride monohydrate and bromide monohydrate were synthesized and characterized, indicating that similar methods could potentially be applied to synthesize 1-ethyl-2-methylpyridinium bromide . Additionally, the synthesis of 1-butyl-3-methylpyridinium tribromide as a reagent suggests that alkylated pyridinium salts can be prepared using various alkylating agents under mild conditions .

Molecular Structure Analysis

The molecular structure of pyridinium salts can be characterized using techniques such as X-ray diffraction, FTIR, and NMR spectroscopy. For example, the molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide was characterized by single-crystal X-ray diffraction and supported by DFT calculations, FTIR, and NMR spectra . Similarly, the structure of 1-ethyl-4-hydroxy-2,6-dimethylpyridinium bromide dihydrate was elucidated, showing how cations, anions, and water molecules are linked via intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyridinium salts participate in various chemical reactions. The reaction of 2-bromo-1-ethylpyridinium bromide with triethylamine in acetonitrile, for example, involves nucleophilic aromatic substitution followed by oxidation of intermediates by molecular oxygen . This indicates that 1-ethyl-2-methylpyridinium bromide could also undergo similar nucleophilic substitutions and potentially other types of reactions depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The organic molten salt 1-ethylpyridinium bromide has been found suitable as a stationary phase in gas chromatography, with a usable liquid temperature range and phase transition properties . The thermal and optical properties of related salts, such as 1-methyl-2,6-dimethyl-4-hydroxypyridinium chloride and bromide monohydrates, have been studied using thermogravimetric, differential thermal analyses, and UV-vis-NIR spectrophotometry . These studies provide insights into the stability and potential applications of pyridinium salts, including 1-ethyl-2-methylpyridinium bromide.

Scientific Research Applications

  • Applications in Absorption Refrigeration Technology The thermodynamic and physicochemical properties of bromide-based ionic liquids, including 1-ethyl-2-methylpyridinium bromide, have been investigated for potential applications in absorption refrigeration technology. The focus has been on measuring vapor-liquid equilibria, density, and dynamic viscosity to evaluate their suitability as working fluids in this technology (Królikowska, Paduszyński, & Zawadzki, 2019).

  • Influence on Zinc/Bromine Flow Battery Performance Research has been conducted on the impact of novel bromine sequestration agents, including 1-ethyl-2-methylpyridinium bromide, on the performance of zinc/bromine flow batteries. This study involved evaluating various agents under operational conditions typical for these batteries, comparing voltaic efficiency, coulombic efficiency, energy efficiency, and recoverable charge (Schneider et al., 2016).

  • Formation of Polybromide Monoanions A study explored the capacity of different bromide salts, including 1-ethyl-2-methylpyridinium bromide, to form polybromide monoanions. This research utilized spectroscopic and computational methods to understand tribromide and pentabromide anion formation, providing insights into the synthesis of efficient bromine sequestration agents (Easton et al., 2016).

  • Aggregation and Fluorescence Quenching in Aqueous Solutions A study on the aggregation behavior of various ionic liquids, including those based on 1-ethyl-2-methylpyridinium bromide, investigated their capacity to act as quenchers for certain fluorescence probes. This research contributed to the understanding of their self-aggregation behavior and potential applications in fluorescence quenching (Blesic et al., 2008).

  • Application in Gas Chromatography The organic molten salt 1-ethylpyridinium bromide has been evaluated for its potential as a stationary phase in gas chromatography. Its suitability was assessed based on its usable liquid temperature range and its ability to separate various organic compounds (Pacholec & Poole, 1983).

  • Microbial Biodegradation and Metabolite Toxicity Studies The biodegradability of several pyridinium-based cation ionic liquids, including 1-ethyl-2-methylpyridinium bromide, was studied using activated sludge microbial communities. The research assessed their environmental impact by examining biodegradation products and their toxicity, providing guidelines for future green chemical design (Docherty, Joyce, Kulacki, & Kulpa, 2010).

Safety and Hazards

1-Ethyl-2-methylpyridinium Bromide causes skin irritation and serious eye irritation. If it comes into contact with skin, it should be washed off with plenty of water. If eye irritation persists, medical advice should be sought .

Future Directions

1-Ethyl-2-methylpyridinium Bromide has been used in the studies of MKT-077, which are inhibitors of heat shock protein 70 as anticancer agents . This suggests potential future directions in cancer research.

Mechanism of Action

Target of Action

1-Ethyl-2-methylpyridinium bromide is primarily used in the preparation and studies of MKT-077 , which are inhibitors of heat shock protein 70 . Heat shock proteins (HSPs) are a group of proteins induced by heat shock, the most prominent members of this group are a family of proteins known as HSP70 .

Mode of Action

It is known that the compound is used in the synthesis of mkt-077 , which inhibits the function of heat shock protein 70 . This inhibition can lead to the disruption of protein folding and transport, which can have significant effects on cellular function .

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-2-methylpyridinium bromide are likely related to its role as a precursor in the synthesis of MKT-077 . MKT-077 affects the heat shock protein 70 pathway , which plays a crucial role in protein folding and transport . Disruption of this pathway can lead to a variety of downstream effects, including apoptosis or cell death .

Result of Action

The molecular and cellular effects of 1-Ethyl-2-methylpyridinium bromide are likely related to its role in the synthesis of MKT-077 . As an inhibitor of heat shock protein 70 , MKT-077 can disrupt protein folding and transport, leading to apoptosis or cell death .

Action Environment

The action, efficacy, and stability of 1-Ethyl-2-methylpyridinium bromide can be influenced by various environmental factors. For example, the compound’s reactivity and stability may be affected by temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

1-ethyl-2-methylpyridin-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.BrH/c1-3-9-7-5-4-6-8(9)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXZDFXPUPKBJC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methylpyridinium bromide

CAS RN

32353-50-7
Record name 1-Ethyl-2-methylpyridinium Bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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